Cas no 477846-52-9 (1-(2-bromo-4-nitrophenyl)azepane)
1-(2-bromo-4-nitrophenyl)azepane Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-Bromo-4-nitrophenyl)azepane
- 1-(2-bromo-4-nitrophenyl)azepane
-
1-(2-bromo-4-nitrophenyl)azepane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B172490-0.5mg |
1-(2-Bromo-4-nitrophenyl)azepane |
477846-52-9 | 0.5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B172490-1mg |
1-(2-Bromo-4-nitrophenyl)azepane |
477846-52-9 | 1mg |
$ 80.00 | 2022-06-07 | ||
| TRC | B172490-2.5mg |
1-(2-Bromo-4-nitrophenyl)azepane |
477846-52-9 | 2.5mg |
$ 155.00 | 2022-06-07 | ||
| Key Organics Ltd | 10P-001-1MG |
1-(2-bromo-4-nitrophenyl)azepane |
477846-52-9 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 10P-001-5MG |
1-(2-bromo-4-nitrophenyl)azepane |
477846-52-9 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 10P-001-10MG |
1-(2-bromo-4-nitrophenyl)azepane |
477846-52-9 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 10P-001-0.5G |
1-(2-bromo-4-nitrophenyl)azepane |
477846-52-9 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
| Key Organics Ltd | 10P-001-1G |
1-(2-bromo-4-nitrophenyl)azepane |
477846-52-9 | >90% | 1g |
£770.00 | 2025-02-09 | |
| Key Organics Ltd | 10P-001-5G |
1-(2-bromo-4-nitrophenyl)azepane |
477846-52-9 | >90% | 5g |
£3080.00 | 2025-02-09 | |
| Key Organics Ltd | 10P-001-10G |
1-(2-bromo-4-nitrophenyl)azepane |
477846-52-9 | >90% | 10g |
£5775.00 | 2025-02-09 |
1-(2-bromo-4-nitrophenyl)azepane Related Literature
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 1-(2-bromo-4-nitrophenyl)azepane
Introduction to 1-(2-bromo-4-nitrophenyl)azepane (CAS No. 477846-52-9)
1-(2-bromo-4-nitrophenyl)azepane is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 477846-52-9, belongs to the azepane class of heterocyclic compounds, which are known for their structural versatility and biological activity. The presence of both bromo and nitro substituents on the phenyl ring introduces unique electronic and steric properties, making it a valuable scaffold for the development of novel therapeutic agents.
The chemical structure of 1-(2-bromo-4-nitrophenyl)azepane consists of a seven-membered azepane ring fused with a phenyl group, where the phenyl ring is further functionalized with a bromine atom at the 2-position and a nitro group at the 4-position. This specific substitution pattern imparts distinct reactivity and interaction potential with biological targets, which has been exploited in various research endeavors.
In recent years, there has been a growing interest in exploring the pharmacological potential of azepane derivatives due to their favorable pharmacokinetic properties, including good solubility, metabolic stability, and low toxicity. The bromo and nitro functional groups on 1-(2-bromo-4-nitrophenyl)azepane serve as handles for further chemical modifications, enabling the synthesis of more complex molecules with tailored biological activities.
One of the most compelling aspects of 1-(2-bromo-4-nitrophenyl)azepane is its utility as a building block in drug discovery. Researchers have leveraged this compound to develop inhibitors targeting various disease-related pathways. For instance, studies have demonstrated its potential in modulating enzymes involved in inflammation and cancer progression. The azepane core is particularly advantageous due to its ability to mimic natural amino acid scaffolds, facilitating interactions with protein targets.
The bromine atom at the 2-position of the phenyl ring is particularly noteworthy, as it provides a site for selective cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are widely used in medicinal chemistry to introduce aryl or heteroaryl groups into complex molecular frameworks. Additionally, the nitro group can be reduced to an amine, offering another avenue for structural diversification.
Recent advancements in computational chemistry have further enhanced the understanding of 1-(2-bromo-4-nitrophenyl)azepane's interactions with biological targets. Molecular docking studies have revealed that this compound can bind effectively to several protein receptors, suggesting its potential as an allosteric modulator or antagonist. Such findings have spurred investigations into its role in treating neurological disorders and autoimmune conditions.
The synthesis of 1-(2-bromo-4-nitrophenyl)azepane involves multi-step organic transformations that require precise control over reaction conditions. The preparation typically begins with the functionalization of an azepane precursor followed by aromatic bromination and nitration. Advances in green chemistry have led to the development of more sustainable synthetic routes, minimizing waste and improving yields.
From a medicinal chemistry perspective, 1-(2-bromo-4-nitrophenyl)azepane exemplifies the importance of structural diversity in drug design. Its unique combination of substituents allows for fine-tuning of physicochemical properties such as lipophilicity and polar surface area, which are critical factors determining drug efficacy and bioavailability. Researchers continue to explore derivatives of this compound to optimize these parameters for therapeutic applications.
The growing body of literature on 1-(2-bromo-4-nitrophenyl)azepane underscores its significance as a pharmacophore in modern drug discovery. Its ability to serve as a versatile scaffold for developing novel therapeutics makes it an indispensable tool for medicinal chemists. As research progresses, it is expected that new applications and applications will continue to emerge, further solidifying its role in addressing unmet medical needs.
In conclusion,1-(2-bromo-4-nitrophenyl)azepane (CAS No. 477846-52-9) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features and reactivity make it a valuable asset for designing innovative drugs targeting various diseases. The ongoing exploration of its pharmacological properties ensures that it will remain at the forefront of medicinal chemistry advancements for years to come.
477846-52-9 (1-(2-bromo-4-nitrophenyl)azepane) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)